molecular formula C12H13ClN4 B12977155 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12977155
M. Wt: 248.71 g/mol
InChI Key: KAOOKUPOAGQKIF-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound features a triazole ring fused to a pyrazine ring, with a chlorobenzyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable hydrazine derivative, followed by cyclization to form the triazolopyrazine core . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential as an anticancer agent set it apart from other similar compounds .

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H13ClN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2

InChI Key

KAOOKUPOAGQKIF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=C(C=C3)Cl)CN1

Origin of Product

United States

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